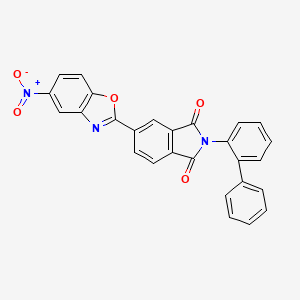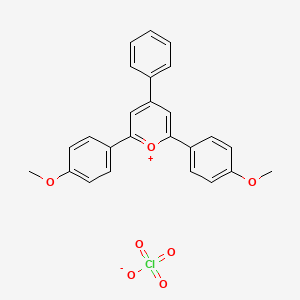
2-(2-biphenylyl)-5-(5-nitro-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-biphenylyl)-5-(5-nitro-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione, also known as BNIPQ, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. BNIPQ belongs to the class of isoindole-1,3(2H)-diones, which have been extensively studied for their potential therapeutic applications.
Aplicaciones Científicas De Investigación
2-(2-biphenylyl)-5-(5-nitro-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. 2-(2-biphenylyl)-5-(5-nitro-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione has been tested in vitro and in vivo against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to inhibit the growth of tumors in animal models.
Mecanismo De Acción
The mechanism of action of 2-(2-biphenylyl)-5-(5-nitro-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell proliferation and survival. 2-(2-biphenylyl)-5-(5-nitro-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in inflammation and cancer.
Biochemical and Physiological Effects:
2-(2-biphenylyl)-5-(5-nitro-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, an enzyme that is involved in inflammation. 2-(2-biphenylyl)-5-(5-nitro-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione has also been shown to inhibit the activity of MMP-9, an enzyme that is involved in cancer metastasis. In addition, 2-(2-biphenylyl)-5-(5-nitro-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione has been shown to induce the expression of p53, a tumor suppressor gene that is involved in the regulation of cell growth and division.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-biphenylyl)-5-(5-nitro-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It is also stable under normal laboratory conditions. However, there are some limitations to the use of 2-(2-biphenylyl)-5-(5-nitro-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione in lab experiments. It has limited solubility in water, which can make it difficult to use in certain assays. In addition, the mechanism of action of 2-(2-biphenylyl)-5-(5-nitro-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the study of 2-(2-biphenylyl)-5-(5-nitro-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione. One direction is to further investigate its mechanism of action. Understanding how 2-(2-biphenylyl)-5-(5-nitro-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione inhibits the activity of certain enzymes and signaling pathways could lead to the development of more effective cancer treatments. Another direction is to explore the potential of 2-(2-biphenylyl)-5-(5-nitro-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione for the treatment of other diseases, such as inflammation and autoimmune disorders. Finally, the development of new synthetic methods for the production of 2-(2-biphenylyl)-5-(5-nitro-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione could lead to more efficient and cost-effective production of this compound.
Métodos De Síntesis
The synthesis of 2-(2-biphenylyl)-5-(5-nitro-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione involves the reaction of 2-(2-biphenylyl)acetic acid with 5-nitro-2-aminobenzoxazole in the presence of thionyl chloride and DMF. The resulting intermediate is then treated with phthalic anhydride to yield 2-(2-biphenylyl)-5-(5-nitro-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione. The synthesis of 2-(2-biphenylyl)-5-(5-nitro-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione has been optimized to achieve high yields and purity, making it a suitable compound for scientific research.
Propiedades
IUPAC Name |
5-(5-nitro-1,3-benzoxazol-2-yl)-2-(2-phenylphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H15N3O5/c31-26-20-12-10-17(25-28-22-15-18(30(33)34)11-13-24(22)35-25)14-21(20)27(32)29(26)23-9-5-4-8-19(23)16-6-2-1-3-7-16/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCSYYABDSPZPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N3C(=O)C4=C(C3=O)C=C(C=C4)C5=NC6=C(O5)C=CC(=C6)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(biphenyl-2-yl)-5-(5-nitro-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5219643.png)
![2-fluoro-N-({[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5219644.png)
![5-[(3,4-dichlorobenzoyl)amino]isophthalamide](/img/structure/B5219651.png)
![N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B5219656.png)

![5-imino-6-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5219674.png)

![N-[1-{[(4-hydroxyphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B5219679.png)
![N-bicyclo[2.2.1]hept-2-yl-2,6-dichlorobenzamide](/img/structure/B5219689.png)

![4-allyl-2-methoxy-1-[4-(2-nitrophenoxy)butoxy]benzene](/img/structure/B5219705.png)
![4-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid](/img/structure/B5219708.png)

![N-[2-(3-methyl-2-pyridinyl)ethyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5219723.png)